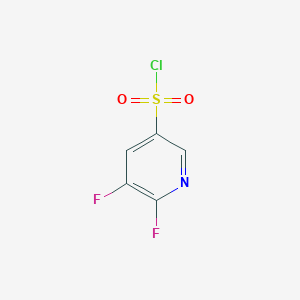

5,6-Difluoropyridine-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Difluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S and a molecular weight of 213.59 g/mol It is a derivative of pyridine, where two fluorine atoms are substituted at the 5th and 6th positions, and a sulfonyl chloride group is attached at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoropyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives followed by sulfonylation. . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and specific temperature controls to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Difluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfonyl fluorides or other reduced derivatives under specific conditions.

Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like amines, alcohols, and thiols in the presence of bases such as triethylamine or pyridine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and sulfonothioate compounds, which have various applications in pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5,6-Difluoropyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the development of proton pump inhibitors (PPIs), which are critical for treating conditions related to excessive stomach acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Key Pharmaceutical Uses:

- Proton Pump Inhibitors: The compound contributes to the synthesis of sulfonylpyrrole derivatives that exhibit acid secretion inhibitory activity. These derivatives are effective in treating gastric ulcers and other acid-related disorders .

- Anticancer Agents: Research indicates that derivatives synthesized from this compound may have potential applications in oncology, particularly as agents targeting neoplastic diseases .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also relevant in the field of agrochemicals. It can be employed as a precursor for developing herbicides and pesticides, enhancing crop protection against various pests and diseases.

Agrochemical Uses:

- Herbicides: The compound can be transformed into pyridine sulfonylureas, which are effective herbicides used for weed control in agricultural settings .

- Pesticides: Its derivatives may also serve as active ingredients in pesticide formulations, contributing to sustainable agricultural practices by reducing chemical residues .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the chlorosulfonation of pyridine derivatives. The chlorosulfonyl group introduced at the 3-position of the pyridine ring enhances the reactivity of the molecule, allowing for further functionalization.

Synthesis Overview:

- Chlorosulfonation Reaction: The reaction often employs phosphorus pentachloride or thionyl chloride as chlorinating agents to produce high yields of the sulfonyl chloride derivative .

- Subsequent Reactions: The sulfonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles to yield diverse sulfonamide compounds, which are valuable in medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the utility of this compound in synthesizing biologically active compounds:

- Case Study 1: A research team synthesized a series of sulfonamide derivatives using this compound as a starting material. These derivatives exhibited significant antibacterial activity against various bacterial strains .

- Case Study 2: Another study focused on developing new anticancer agents from this compound. The synthesized derivatives showed promising results in inhibiting cancer cell proliferation in vitro, indicating potential for further development into therapeutic agents .

Mecanismo De Acción

The mechanism of action of 5,6-Difluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often involve the formation of intermediates that can further react to yield the final products .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Difluoropyridine-2-sulfonyl chloride

- 2,4,6-Trifluoropyridine

- 3-Chloro-2,4,5,6-tetrafluoropyridine

Uniqueness

5,6-Difluoropyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms and the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other fluorinated pyridine derivatives. This unique structure allows for selective reactions and the formation of specific products that are not easily achievable with other compounds .

Actividad Biológica

5,6-Difluoropyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two fluorine atoms at the 5 and 6 positions and a sulfonyl chloride group at the 3 position. This configuration enhances its reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors, modulating their activity. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or activation of enzymatic functions.

Key Mechanisms:

- Covalent Bond Formation : The sulfonyl chloride can react with amino acids containing nucleophilic side chains (e.g., cysteine, serine), potentially leading to irreversible inhibition of target proteins.

- Fluorine Substitution Effects : The presence of fluorine atoms enhances lipophilicity and stability, which may improve the compound's bioavailability and interaction with lipid membranes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing sulfonamide functional groups exhibit significant antibacterial properties. For instance, derivatives of pyridine sulfonamides have been evaluated against gram-positive and gram-negative bacteria, demonstrating effective inhibition against strains such as E. coli and S. aureus .

- Antiproliferative Effects : In vitro studies have assessed the antiproliferative activity of fluorinated pyridines against cancer cell lines. Compounds similar to this compound have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells .

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial activity of various sulfonamide derivatives against E. coli and B. subtilis. Compounds similar to this compound exhibited zones of inhibition comparable to established antibiotics like ciprofloxacin . -

Antiproliferative Activity :

Research on fluorinated pyridines demonstrated that certain derivatives significantly inhibited the proliferation of cancer cell lines. The most active compounds were identified through screening against multiple cancer types, indicating potential therapeutic applications in oncology .

Data Summary Table

Propiedades

IUPAC Name |

5,6-difluoropyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)5(8)9-2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKGLGHYQVAISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.